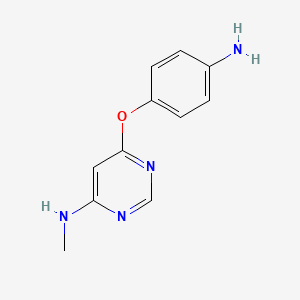

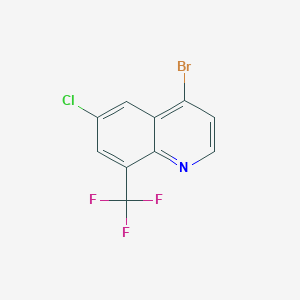

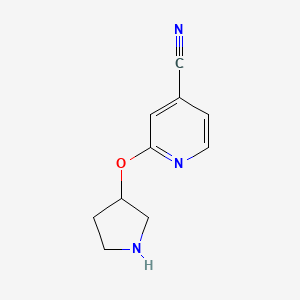

![molecular formula C13H24N2O4 B1527654 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate CAS No. 1144080-27-2](/img/structure/B1527654.png)

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Metal-Free Alkoxycarbonylation : Xie et al. (2019) describe a method for the preparation of quinoxaline-3-carbonyl compounds, including tert-butyl carbazate as a coupling reagent, indicating its utility in the synthesis of bioactive natural products and synthetic drugs under metal- and base-free conditions (Xie et al., 2019).

Constrained Surrogates in Peptide Synthesis : Fernandez et al. (2002) report the synthesis of tert-butoxycarbonyl-based spirolactams, demonstrating their use as constrained surrogates in peptide synthesis, especially as mimetics of Pro-Leu and Gly-Leu dipeptides (Fernandez et al., 2002).

Organic Chemistry and Reagent Development

Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method using N-tert-butoxycarbonylaminophthalimide for converting alcohols to substituted hydrazines, demonstrating the versatility of tert-butylcarbazates in organic synthesis (Brosse et al., 2000).

Hydrohydrazination Reaction : Bunker et al. (2011) described a scalable synthesis method involving di-tert-butyl azodicarboxylate, indicating its role in producing important organic compounds (Bunker et al., 2011).

Medicinal Chemistry Applications

Synthesis of Biologically Active Compounds : Bhat et al. (2019) synthesized tert-butyl hydrazinecarboxylate derivatives and analyzed them as potential Mcl-1 antagonists, highlighting its relevance in medicinal chemistry (Bhat et al., 2019).

Insecticidal Evaluation : Mao et al. (2004) synthesized N-oxalyl derivatives of tert-butyl hydrazines, assessing their larvicidal activities, indicating its use in developing environmentally friendly pest regulators (Mao et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHCQZWEGZHOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCC2(CC1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)

![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)